molecular formula C22H14N4O2 B11981996 (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone

Cat. No.: B11981996
M. Wt: 366.4 g/mol
InChI Key: UAAOPLKDAZKCSG-UHFFFAOYSA-N
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Description

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is a complex organic compound characterized by the presence of benzoimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone typically involves multi-step organic reactions. One common method includes the condensation of benzoimidazole derivatives with appropriate phenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole-1-carbonyl derivatives, while reduction can produce benzoimidazole-1-yl-methanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    (4-(5,6-Dimethyl-benzoimidazole-1-carbonyl)-benzoic acid): This compound shares structural similarities but differs in the presence of methyl groups.

    (4-Methoxy-benzoic acid N’-(2-oxo-2,3-dihydro-benzoimidazole-1-carbonyl)-hydrazide): Another related compound with different functional groups.

Uniqueness

(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is unique due to its specific arrangement of benzoimidazole groups and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H14N4O2

Molecular Weight

366.4 g/mol

IUPAC Name

[4-(benzimidazole-1-carbonyl)phenyl]-(benzimidazol-1-yl)methanone

InChI

InChI=1S/C22H14N4O2/c27-21(25-13-23-17-5-1-3-7-19(17)25)15-9-11-16(12-10-15)22(28)26-14-24-18-6-2-4-8-20(18)26/h1-14H

InChI Key

UAAOPLKDAZKCSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)C(=O)N4C=NC5=CC=CC=C54

Origin of Product

United States

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